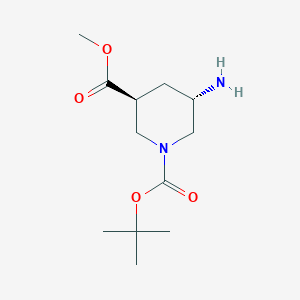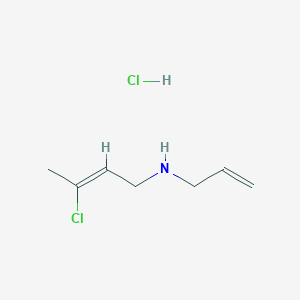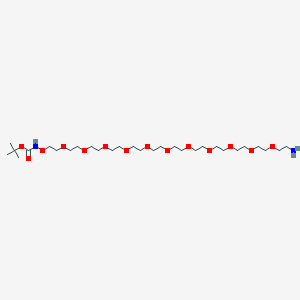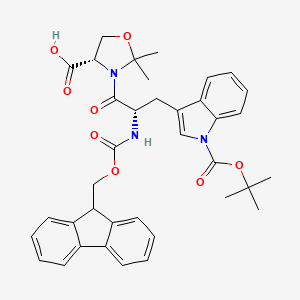
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is a chemical compound with the molecular formula C13H9F4N . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom . The molecular weight of this compound is 255.21 g/mol .Applications De Recherche Scientifique
2-(TFEP) has a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and in the development of new materials. In addition, 2-(TFEP) has been studied for its potential applications in drug development.
Mécanisme D'action
The mechanism of action of 2-(TFEP) is not fully understood. However, it is believed to act as a Lewis acid, which is a type of catalyst that can promote the formation of a covalent bond between two molecules. It is also believed to act as a Bronsted acid, which is a type of acid that can promote the formation of a hydrogen bond between two molecules.
Biochemical and Physiological Effects
There have been a number of studies that have investigated the biochemical and physiological effects of 2-(TFEP). Studies in animals have shown that 2-(TFEP) can affect the metabolism of carbohydrates and lipids, as well as the absorption of nutrients. In addition, it has been shown to have an effect on the immune system, as well as on the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-(TFEP) has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. It is also a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and its solubility in water is limited, making it difficult to use in aqueous solutions. In addition, its reactivity can be unpredictable, making it difficult to control the reaction conditions.
Orientations Futures
There are a number of potential future directions for 2-(TFEP). It could be used in the development of new materials, such as polymers, or in the synthesis of pharmaceuticals and agrochemicals. It could also be used in the development of new drugs, or to study the biochemical and physiological effects of other compounds. In addition, it could be used to study the mechanism of action of other compounds, or to study the effects of various environmental conditions on the reactivity of different compounds.
Méthodes De Synthèse
2-(TFEP) is synthesized using a two-step process involving the reaction of 1,1,2,2-tetrafluoroethyl bromide with pyridine to form 2-(TFEP). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in the presence of a catalytic amount of a strong base, such as sodium hydroxide. The reaction is typically carried out at a temperature of about 80°C and can be completed in a few hours. The reaction mixture is then cooled to room temperature and the product is isolated by distillation.
Safety and Hazards
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is classified as a skin irritant (H315 - Causes skin irritation), an eye irritant (H319 - Causes serious eye irritation), and may cause respiratory irritation (H335) according to the GHS-US classification . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
2-(1,1,2,2-tetrafluoro-2-phenylethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12(15,10-6-2-1-3-7-10)13(16,17)11-8-4-5-9-18-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRIKUZMGVZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)


![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)





